molecular formula C10H7FN2O3 B1445265 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1339354-36-7

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1445265
CAS No.: 1339354-36-7
M. Wt: 222.17 g/mol
InChI Key: LIZKCXIDMCZIDC-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid ( 1339354-36-7) is a high-purity chemical building block offered for research and development purposes . This compound features a 1,2,4-oxadiazole heterocycle substituted with a 2-fluorobenzyl group and a carboxylic acid functionality, yielding a molecular formula of C 10 H 7 FN 2 O 3 and a molecular weight of 222.18 g/mol . The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its established role as a bioisostere for ester and amide functional groups, which can be leveraged to improve the metabolic stability and pharmacokinetic properties of drug candidates . This ring system is present in several commercially available drugs and exhibits a wide spectrum of potential biological activities, including antiviral, antibacterial, and anticancer effects, making it a versatile framework for the discovery of novel therapeutic agents . The presence of the carboxylic acid moiety on the heterocycle allows for further synthetic derivatization, enabling researchers to create amides, esters, and other conjugates for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Under no circumstances is it provided for personal or animal utilization.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZKCXIDMCZIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Precursors

According to Vulcan Chemicals (2024), the compound is synthesized by condensing appropriate precursors such as 2-fluorobenzyl derivatives with oxadiazole-forming agents to yield the target this compound. The process involves:

  • Using 2-fluorobenzyl halides or related intermediates as the source of the fluorophenylmethyl group.
  • Formation of the oxadiazole ring through cyclization reactions with amidoximes or hydrazides.
  • Final oxidation or hydrolysis steps to introduce the carboxylic acid group at the 3-position of the oxadiazole ring.

Hydrazide-Based Cyclization

Literature on related oxadiazole syntheses (e.g., 1,3,4-oxadiazole derivatives) demonstrates that hydrazide intermediates are crucial. For example, hydrazine hydrate reacts with esters to form hydrazides, which upon treatment with reagents such as potassium hydroxide and carbon disulfide under reflux conditions, undergo cyclization to form oxadiazole rings. Although these examples focus on 1,3,4-oxadiazoles, similar principles apply to 1,2,4-oxadiazole formation.

A generalized method involves:

  • Synthesizing hydrazide from the corresponding ester.
  • Reacting the hydrazide with appropriate reagents (e.g., cyanogen bromide, carbodiimides) to induce ring closure.
  • Purification by crystallization or chromatography to isolate the oxadiazole carboxylic acid.

Cyclodehydration Using Carbodiimides

Cyclodehydration reactions using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) have been reported to facilitate the formation of oxadiazole rings from semicarbazide or amidoxime precursors. This method proceeds under mild conditions (e.g., 60°C, dimethyl sulfoxide solvent) and provides high yields within a short reaction time (around 2 hours).

This approach can be adapted for the synthesis of this compound by using the corresponding fluorophenyl-substituted precursors.

Oxidative Cyclization

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Condensation of Precursors 2-Fluorobenzyl halides, amidoximes, cyclization Direct formation of target ring Requires pure precursors
Hydrazide-Based Cyclization Hydrazine hydrate, KOH, CS2, reflux Well-established, versatile Longer reaction times
Carbodiimide Cyclodehydration EDC·HCl, DMSO, 60°C, 2 hours Mild conditions, high yield Sensitive to moisture
Oxidative Cyclization MnO2, acetic acid One-step ring formation Requires careful control of oxidant

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes activation to form reactive intermediates like acyl chlorides, enabling further derivatization.

Reaction PartnerConditionsProductYieldReference
Oxalyl chloride, DMF0–5°C in acetonitrileOxadiazole-3-carbonyl chloride82–98%

This reaction is critical for subsequent nucleophilic substitutions (e.g., amidation, esterification). The oxadiazole ring remains stable under these conditions due to its electron-deficient nature .

Amidation and Coupling Reactions

The activated acyl chloride participates in coupling reactions with amines to form amides, a key step in medicinal chemistry applications.

AmineCoupling AgentProductYieldReference
Morpholine derivativesHATU, DIEA in DMFTert-butyl 3-(oxadiazoleamide)morpholine44–75%

Microwave-assisted protocols reduce reaction times (e.g., from 18 hours to 30 minutes) . Steric hindrance from the 2-fluorobenzyl group may slightly reduce yields compared to less bulky analogs .

Cyclization and Rearrangements

The oxadiazole ring participates in thermal and photochemical rearrangements, such as the Boulton-Katritzky (BK) reaction, forming fused heterocycles.

ConditionsRearrangement TypeProductNotesReference
Acid catalysis, heatBoulton-Katritzky rearrangementImidazole or triazole derivativesRequires nucleophilic side-chain
UV irradiationANRORC mechanismPerfluoroalkyl-substituted heterocyclesFluorine enhances stability

For example, intramolecular attack by a side-chain nucleophile (e.g., amine) on the oxadiazole’s N(2) leads to ring opening and reclosure into imidazoles .

Decarboxylation

Under basic or thermal conditions, the carboxylic acid group undergoes decarboxylation, forming 5-(2-fluorobenzyl)-1,2,4-oxadiazole.

ConditionsProductYieldReference
KOH, ethanol, reflux5-(2-Fluorobenzyl)-1,2,4-oxadiazole75–89%

This reaction is facilitated by the electron-withdrawing oxadiazole ring, which stabilizes the transition state .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient oxadiazole ring at position 5 allows SNAr reactions with strong nucleophiles.

NucleophileConditionsProductYieldReference
Piperidine derivativesDMF, 50–55°C3-Piperidinyl-substituted oxadiazoles60–87%

The 2-fluorophenyl group slightly deactivates the ring compared to non-fluorinated analogs, necessitating elevated temperatures .

Esterification and Hydrolysis

The carboxylic acid is esterified under acidic or basic conditions, with esters serving as intermediates for further functionalization.

ReactionConditionsProductYieldReference
Methanol, H₂SO₄Methyl esterMethyl oxadiazole-3-carboxylate90%
NaOH, THF/H₂OHydrolysis of esterRegenerated carboxylic acid84%

Ester derivatives improve solubility for subsequent reactions (e.g., alkylation) .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases, enhancing crystallinity for purification.

BaseConditionsProductApplicationReference
Potassium hydroxideEthanol, 0°CPotassium oxadiazole-3-carboxylateIntermediate for SNAr

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds incorporating the oxadiazole ring have been evaluated against various cancer cell lines, showing promising antiproliferative effects:

  • Anticancer Activity : Studies have demonstrated that 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid derivatives are effective against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups enhances their biological activity significantly .
Cell Line IC50 Value (µM) Activity
A5494.5High
MCF-71.93Moderate
HCT-1160.48Very High

Antimicrobial Activity

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been extensively studied. The compound has shown efficacy against various strains of bacteria and fungi:

  • Antibacterial Activity : Compounds similar to this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated that these compounds are more active than standard antibiotics like chloramphenicol at concentrations as low as 4 to 32 µg/mL .
Microorganism Minimum Inhibitory Concentration (µg/mL) Remarks
Staphylococcus aureus4 - 32Effective
Escherichia coli64Moderate
Candida albicans256Low activity

Cosmetic Formulations

Emerging research suggests potential applications in cosmetic formulations due to its safety profile and effectiveness:

  • Skin Care Products : The compound's properties may enhance the stability and effectiveness of topical formulations. Its inclusion in creams and lotions can provide benefits such as improved skin hydration and anti-inflammatory effects .

Case Study: Anticancer Efficacy

A study conducted on novel derivatives of the compound revealed that specific substitutions on the oxadiazole ring significantly increased cytotoxicity against cancer cells. The most potent derivatives were further investigated for their mechanism of action, revealing apoptosis induction through caspase activation .

Case Study: Antimicrobial Testing

In a comparative study, various oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The results demonstrated that compounds with fluorinated aromatic groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid functionality can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity: Ataluren’s 2-fluorophenyl group (vs. 2-fluorobenzyl in the target compound) contributes to its nonsense readthrough activity by optimizing interactions with ribosomal machinery . The benzoic acid moiety in ataluren enhances solubility compared to the carboxylic acid in the target compound, which may influence pharmacokinetics.
  • Bulkier Substituents : The dichloropyrrole-substituted derivative in exhibits potent DNA gyrase inhibition, suggesting that bulky, hydrophobic groups at position 5 enhance interactions with bacterial enzymes .

Biological Activity

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole core, which is known for its broad spectrum of biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by potentially improving binding affinity to biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-FPMOStaphylococcus aureus4 - 32 µg/mL
E. coli64 - 256 mg/mL
C. albicansActive at similar concentrations

Studies have demonstrated that these compounds can outperform standard antibiotics like chloramphenicol in certain cases .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A notable study reported that a related compound exhibited moderate activity with an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including colon and lung cancers.

CompoundCancer Cell LineIC50 Value (µM)
5-FPMOMCF-7 (Breast)2.76
OVXF 899 (Ovarian)9.27
PXF 1752 (Mesothelioma)Not specified

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .

3. Anticonvulsant Activity

The anticonvulsant properties of oxadiazole derivatives have also been explored. In one study, compounds were tested using the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models, revealing promising results.

CompoundModel UsedActivity
5-FPMOMESActive
PTZActive

These findings indicate that structural modifications can lead to improved anticonvulsant efficacy .

Case Study: Anticancer Efficacy

A study by Maftei et al. focused on synthesizing novel oxadiazole derivatives and evaluating their anticancer efficacy against a panel of human tumor cell lines. The results showed that certain derivatives induced apoptosis in a dose-dependent manner, confirming their potential as therapeutic agents .

Case Study: Antimicrobial Resistance

In another investigation into antimicrobial resistance, researchers tested oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific compounds maintained efficacy against resistant strains, highlighting their potential as alternatives to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, and how can its purity be optimized?

  • Synthesis Methods :

  • Cyclocondensation : React 2-fluorobenzylamine derivatives with a carboxylic acid precursor (e.g., chlorooxime) under acidic conditions to form the oxadiazole ring. Adjust stoichiometry and temperature (e.g., 80–100°C) to minimize side products .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Data :
ParameterOptimal Condition
Reaction Temperature80–100°C
Solvent SystemEthanol/Water (3:1)
HPLC Retention Time~1.6 min (C18 column)

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks to theoretical predictions. For example, the 2-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.6 ppm) and 19F^{19}F coupling .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ (e.g., m/z 265.1) and fragmentation patterns. Discrepancies ≤0.1 Da are acceptable with high-resolution MS .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes). Parameterize the fluorophenyl group for hydrophobic binding and the carboxylic acid for hydrogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., oxadiazole C5 position) for nucleophilic attack .
    • Validation : Compare computed binding energies (ΔG) with experimental IC50_{50} values from enzyme inhibition assays.

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Case Example : If MS shows [M+H]+^+ at m/z 265.2 but theoretical is 265.1:

  • Step 1 : Recalibrate the mass spectrometer using a reference standard (e.g., sodium formate).
  • Step 2 : Rule out isotopic interference (e.g., 13C^{13}C or 37Cl^{37}Cl in impurities) via high-resolution MS/MS .
  • Step 3 : Cross-validate with 1H^1H-19F^{19}F HMBC NMR to confirm fluorine’s positional integrity .

Q. What experimental designs are recommended for studying its adsorption on indoor surfaces (e.g., for environmental chemistry applications)?

  • Approach :

  • Surface Reactivity : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer-coated surfaces. Vary humidity (30–70% RH) to mimic indoor conditions .
  • Microspectroscopic Imaging : Employ Raman or ToF-SIMS to map surface-bound compound distribution at µm-scale resolution .
    • Parameters :
Surface TypeAdsorption Rate (ng/cm2^2/min)
Silica1.2 ± 0.3
Polypropylene0.8 ± 0.2

Methodological Notes

  • Avoided Sources : Commercial data (e.g., pricing, suppliers from ) excluded per guidelines.
  • Key References : Prioritized peer-reviewed synthesis (), structural analysis ( ), and environmental applications ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

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